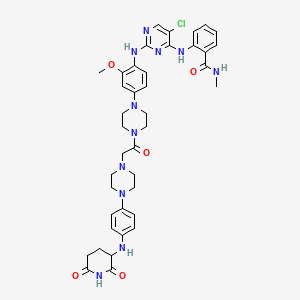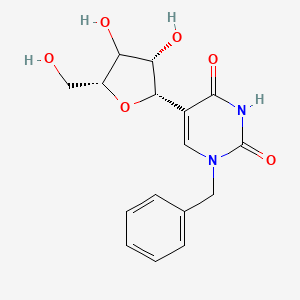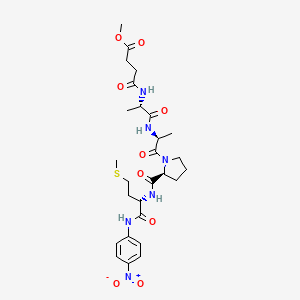
Benzoyl coenzyme A (trilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl coenzyme A (trilithium) is a compound that serves as an intermediate in the coenzyme A-dependent epoxide pathway. It is primarily used to study the metabolism of benzoate, a simple aromatic carboxylic acid. This compound is significant in various biochemical processes and is utilized in scientific research to understand metabolic pathways and enzyme functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoyl coenzyme A (trilithium) is synthesized from benzoate in the presence of the enzyme benzoate-coenzyme A ligase. The reaction involves the activation of benzoate by coenzyme A, forming benzoyl coenzyme A. The trilithium salt form is achieved by neutralizing the compound with lithium ions .
Industrial Production Methods: Industrial production of benzoyl coenzyme A (trilithium) typically involves large-scale enzymatic reactions. The process requires controlled conditions to ensure high purity and yield. The reaction is carried out in bioreactors where the enzyme benzoate-coenzyme A ligase is used to catalyze the formation of benzoyl coenzyme A from benzoate and coenzyme A. The product is then purified and converted to its trilithium salt form .
Chemical Reactions Analysis
Types of Reactions: Benzoyl coenzyme A (trilithium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-epoxybenzoyl-coenzyme A.
Reduction: Benzoyl coenzyme A can be reduced by benzoyl-coenzyme A reductase.
Substitution: It can participate in substitution reactions where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Requires oxygen and benzoyl-coenzyme A oxygenase.
Reduction: Requires benzoyl-coenzyme A reductase and reducing agents.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: 2,3-epoxybenzoyl-coenzyme A.
Reduction: Reduced benzoyl coenzyme A.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Benzoyl coenzyme A (trilithium) has numerous applications in scientific research:
Chemistry: Used to study the epoxide pathway and the metabolism of aromatic compounds.
Biology: Helps in understanding the metabolic pathways involving benzoate and its derivatives.
Medicine: Investigated for its role in metabolic diseases and potential therapeutic applications.
Industry: Utilized in the production of various biochemicals and as a research tool in metabolic engineering
Mechanism of Action
Benzoyl coenzyme A (trilithium) functions as an intermediate in the coenzyme A-dependent epoxide pathway. It is formed by the activation of benzoate by coenzyme A ligase. The compound then undergoes various enzymatic reactions, including oxidation and reduction, to form different metabolites. These reactions are crucial for the degradation of aromatic compounds and play a significant role in microbial metabolism .
Comparison with Similar Compounds
Phenylacetyl coenzyme A (lithium): Another coenzyme A derivative involved in the metabolism of aromatic compounds.
Acetyl coenzyme A (lithium): A key intermediate in various metabolic pathways, including the tricarboxylic acid cycle.
Malonyl coenzyme A (lithium): Involved in fatty acid biosynthesis
Uniqueness: Benzoyl coenzyme A (trilithium) is unique due to its specific role in the epoxide pathway and its involvement in the metabolism of benzoate. Unlike other coenzyme A derivatives, it specifically participates in the degradation of aromatic compounds, making it a valuable tool for studying microbial metabolism and environmental biodegradation processes .
Properties
Molecular Formula |
C28H37Li3N7O17P3S |
|---|---|
Molecular Weight |
889.5 g/mol |
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-benzoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C28H40N7O17P3S.3Li/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35;;;/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43);;;/q;3*+1/p-3/t17-,20-,21-,22+,26-;;;/m1.../s1 |
InChI Key |
KIGJHLUVSFPNCQ-GHKZVKPSSA-K |
Isomeric SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid](/img/structure/B12388801.png)
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)










